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Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory

Concentration (MIC) of the triazole antifungal agent voriconazole against pathogenic yeasts

and molds using the broth microdilution (BMD) method. Grounded in authoritative standards

from the Clinical and Laboratory Standards Institute (CLSI), this guide details the underlying

principles, step-by-step protocols, data interpretation, and quality control measures. It is

intended for researchers, clinical scientists, and drug development professionals engaged in

antifungal susceptibility testing.

Introduction: The Principle of Broth Microdilution
for Antifungal Susceptibility Testing
The broth microdilution method is the gold-standard quantitative technique for determining the

in vitro susceptibility of a fungus to an antifungal agent.[1] The core principle involves

challenging a standardized fungal inoculum with serially diluted concentrations of the antifungal

agent in a liquid growth medium within a 96-well microtiter plate.[2] Following a specified

incubation period, the plates are examined for visible growth. The MIC is defined as the lowest

concentration of the antifungal agent that substantially inhibits the growth of the organism.[1][2]

[3]

Voriconazole, a broad-spectrum triazole, functions by inhibiting the fungal cytochrome P450-

dependent enzyme 14-α-lanosterol demethylase, which is critical for the synthesis of
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ergosterol, an essential component of the fungal cell membrane.[4] This disruption leads to the

accumulation of toxic sterol precursors and ultimately inhibits fungal growth. Accurate MIC

determination is crucial for guiding therapeutic choices, monitoring for the emergence of

resistance, and in the research and development of new antifungal agents.[5] This protocol is

primarily based on the CLSI M27-A3 and M38-A2 reference methods for yeasts and molds,

respectively.[6][7][8]

Materials and Reagents
Voriconazole powder (reagent grade)

Dimethyl sulfoxide (DMSO)

RPMI 1640 broth medium (with L-glutamine, without sodium bicarbonate)

Morpholinepropanesulfonic acid (MOPS) buffer

Glucose (Dextrose)

Sterile distilled water

Sterile 96-well, round-bottom microtiter plates

Sterile reservoirs and multichannel pipettes

Spectrophotometer or McFarland densitometer

Fungal isolates (test and quality control strains)

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

Humidified incubator (35°C)

Plate reader (optional, for spectrophotometric reading)
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Protocol Part 1: Preparation of Media and
Voriconazole Stock Solutions
Preparation of RPMI 1640 Test Medium
The standard medium for antifungal susceptibility testing is RPMI 1640, buffered to a

physiological pH to ensure consistent fungal growth.[9][10]

Prepare RPMI 1640 broth according to the manufacturer's instructions.

Buffer the medium to pH 7.0 using 0.165 M MOPS buffer.[11][12]

For testing Aspergillus spp., supplementation with 2% glucose may enhance growth and

simplify visual readings.[13][14]

Sterilize the final medium by filtration (0.22 µm filter) and store at 4°C.

Preparation of Voriconazole Stock and Working
Solutions
Accurate preparation of the antifungal stock solution is critical for the integrity of the MIC

results.

Primary Stock Solution: Voriconazole is poorly soluble in water; therefore, DMSO is the

recommended solvent.[9][11][13] Accurately weigh the voriconazole powder and dissolve it

in 100% DMSO to create a high-concentration primary stock (e.g., 1600 µg/mL). The final

concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal

growth.

Working Solution: Perform a serial dilution of the primary stock solution in the RPMI 1640

test medium to prepare the working solutions. These solutions should be prepared at twice

the final desired concentration, as they will be diluted 1:1 with the fungal inoculum in the

microtiter plate.[15] For a typical final concentration range of 0.008 to 16 µg/mL, the 2x

working solutions will range from 0.016 to 32 µg/mL.[6][9]
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Protocol Part 2: The Broth Microdilution Assay
Workflow
Inoculum Preparation
The density of the fungal inoculum must be carefully standardized to ensure reproducibility.

Subculture the fungal isolate onto SDA or PDA and incubate at 35°C for 24-48 hours (for

yeasts) or until adequate sporulation occurs (for molds).

Harvest the colonies (yeasts) or conidia (molds) and suspend them in sterile saline.

Adjust the suspension turbidity to match a 0.5 McFarland standard using a

spectrophotometer (at 530 nm, transmittance of 75-77%) or a McFarland densitometer. This

corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

Final Inoculum Dilution: Dilute the standardized suspension in RPMI 1640 medium to

achieve the final target inoculum concentration in the wells.

For Yeasts (Candida spp.): The final inoculum should be 0.5–2.5 x 10^3 CFU/mL.[4][9]

For Molds (Aspergillus spp.): The final inoculum should be 0.4–5 x 10^4 CFU/mL.[8][16]

Microtiter Plate Preparation and Inoculation
The following workflow describes the process of setting up the 96-well plate for the MIC assay.

Plate Preparation Inoculation & Incubation Reading & Interpretation

Start Dispense 100 µL RPMI
into wells 1-11

Add 100 µL of 2x Voriconazole
(highest conc.) to well 1

Perform 2-fold serial dilution:
Transfer 100 µL from well 1 to 2,

...well 9 to 10. Discard 100 µL
from well 10.

Add 100 µL of standardized
fungal inoculum to wells 1-11

Plate Ready
Well 11: Growth Control

(Inoculum + Media)
Well 12: Sterility Control

(Media only)

Incubate at 35°C Read plate after
24-48 hours

Incubation Complete
Determine MIC:

Lowest concentration with
significant growth inhibition

End

Click to download full resolution via product page

Fig 1. Broth microdilution experimental workflow.
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Using a multichannel pipette, add 100 µL of sterile RPMI 1640 medium to all wells of a 96-

well microtiter plate, except for the first column if using pre-prepared 2x drug solutions. A

more common manual method involves adding 100 µL to wells 2 through 12.[15]

Add 200 µL of the highest 2x voriconazole working solution to the wells in column 1.

Alternatively, add 100 µL of medium to all wells, then add 100 µL of the highest 2x drug

concentration to column 1.[15]

Perform a 1:1 serial dilution by transferring 100 µL from column 1 to column 2. Mix

thoroughly by pipetting up and down.

Continue this serial dilution across the plate to column 10. After mixing column 10, discard

100 µL.

Column 11 will serve as the growth control (drug-free).

Column 12 will serve as the sterility control (uninoculated medium).

Add 100 µL of the final standardized fungal inoculum to wells 1 through 11. This step dilutes

the voriconazole to its final 1x concentration and achieves the target inoculum density.

The final volume in each well (1-11) will be 200 µL. Well 12 will contain 100 µL of

uninoculated medium.

Incubation
Incubate the plates in a humidified environment at 35°C.[4][9][17]

For Candida spp.: Read plates after 24 and 48 hours. While 48-hour readings are the

reference standard for voriconazole breakpoints, 24-hour readings can often provide a

reliable preliminary result for common species.[6][7]

For Aspergillus spp.: Read plates after 48 hours.[10][14][17]

Protocol Part 3: Reading and Interpreting MICs
Visual Endpoint Determination
The MIC is determined by visual inspection of the wells.
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Use a reading mirror or a similar setup to view the bottom of the wells.

The growth control well (column 11) must show adequate turbidity or a distinct cell pellet (≥ 2

mm button).[3] The sterility control (column 12) must be clear.

For azoles like voriconazole, the endpoint is not complete inhibition of growth. Instead, the

MIC is the lowest drug concentration that produces a prominent decrease in turbidity

(approximately 50% inhibition) compared to the growth control.[4][9][10] This is often

recorded as an MIC-2 endpoint.
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Example Microtiter Wells Visual Growth Level Voriconazole Conc. (µg/mL)
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Fig 2. Visual determination of the MIC endpoint.

Interpretive Criteria (Breakpoints)
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The clinical significance of an MIC value is determined by comparing it to established clinical

breakpoints (CBPs) or epidemiological cutoff values (ECVs). These values help categorize an

isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant

(R). Breakpoints are species-specific and can differ between standards organizations (e.g.,

CLSI and EUCAST).

Organism Group
CLSI MIC Breakpoint

(µg/mL)[4][5][6]
EUCAST MIC Breakpoint

(µg/mL)[18]

Candida spp. S: ≤1, SDD: 2, R: ≥4
S: ≤0.06, R: >0.25 (for C.

albicans)

Aspergillus fumigatus S: ≤1, R: ≥2 (ECV-based) S: ≤1, R: >1

Aspergillus terreus ECV: 1 µg/mL[19] S: ≤1, R: >1

Note: Breakpoints are subject to revision. Always consult the most current documents from

CLSI (M27, M60, M38, M59) and EUCAST.[18][20]

Quality Control
Running quality control (QC) strains with known MIC ranges is mandatory for every batch of

tests to validate the results.

QC Strains: Use ATCC-certified QC strains as recommended by CLSI.

Procedure: Test the QC strains using the exact same method as the clinical isolates.

Validation: The resulting MIC for the QC strain must fall within the acceptable range

published in the current CLSI M27/M60 or M38 documents. If the QC MIC is out of range,

the results for the test isolates are considered invalid, and troubleshooting is required.[3]
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QC Strain
Acceptable Voriconazole

MIC Range (µg/mL)
Primary Use

Candida parapsilosis ATCC

22019
0.015 - 0.12 Yeast Testing[4][17]

Candida krusei ATCC 6258 0.06 - 0.5 Yeast Testing[4][17]

Aspergillus flavus ATCC

204304
0.12 - 0.5 Mold Testing[17]

Troubleshooting
Problem Potential Cause Corrective Action

No growth in control well

Inoculum viability issue;

Inactive medium; Incorrect

incubation.

Verify culture viability; Prepare

fresh medium; Check incubator

settings.

Growth in sterility well
Contamination of medium or

plate.

Use aseptic technique; Use

fresh, sterile reagents and

materials.

QC MIC out of range (too high)

Inoculum too heavy;

Voriconazole solution

degraded or incorrect

concentration.

Re-standardize inoculum;

Prepare fresh voriconazole

solutions.[3]

QC MIC out of range (too low)

Inoculum too light;

Voriconazole solution too

concentrated.

Re-standardize inoculum;

Prepare fresh voriconazole

solutions.[3]

Cloudy samples/Precipitate
The drug or sample itself is not

fully soluble in the media.

Ensure complete dissolution of

voriconazole in DMSO before

preparing working solutions.

Consider using a surfactant

like Tween 80 at a low

concentration (e.g., 0.1%) if

sample turbidity is an issue,

but validate that it does not

affect fungal growth.[21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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